molecular formula C13H18O5 B071038 2-(3,4,5-trimethoxyphenyl)butanoic Acid CAS No. 195202-06-3

2-(3,4,5-trimethoxyphenyl)butanoic Acid

Cat. No.: B071038
CAS No.: 195202-06-3
M. Wt: 254.28 g/mol
InChI Key: WBULUDGUWZFLMO-UHFFFAOYSA-N
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Description

2-(3,4,5-Trimethoxyphenyl)butanoic acid is an organic compound with the molecular formula C13H18O5 It is characterized by the presence of a butanoic acid moiety attached to a trimethoxyphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(3,4,5-trimethoxyphenyl)butanoic acid typically involves the reaction of 3,4,5-trimethoxybenzaldehyde with a suitable reagent to form the corresponding butanoic acid derivative. One common method involves the use of Grignard reagents, where 3,4,5-trimethoxybenzaldehyde reacts with a Grignard reagent such as ethylmagnesium bromide, followed by acidic workup to yield the desired product .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process typically includes steps such as the preparation of intermediates, purification, and crystallization to obtain the compound in high purity. The reaction conditions are optimized to ensure maximum yield and efficiency .

Chemical Reactions Analysis

Types of Reactions

2-(3,4,5-Trimethoxyphenyl)butanoic acid undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield 3,4,5-trimethoxybenzoic acid, while reduction could produce 2-(3,4,5-trimethoxyphenyl)butanol .

Scientific Research Applications

2-(3,4,5-Trimethoxyphenyl)butanoic acid has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4,5-trimethoxyphenyl)butanoic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by modulating enzyme activity, affecting signal transduction pathways, or altering gene expression. For example, it has been shown to inhibit certain enzymes involved in cellular metabolism, leading to changes in cellular function .

Comparison with Similar Compounds

Similar Compounds

  • 2-(3,4,5-Trimethoxyphenyl)ethanoic acid
  • 2-(3,4,5-Trimethoxyphenyl)propanoic acid
  • 2-(3,4,5-Trimethoxyphenyl)pentanoic acid

Uniqueness

2-(3,4,5-Trimethoxyphenyl)butanoic acid is unique due to its specific structural features, such as the presence of three methoxy groups on the phenyl ring and the butanoic acid moiety.

Properties

IUPAC Name

2-(3,4,5-trimethoxyphenyl)butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H18O5/c1-5-9(13(14)15)8-6-10(16-2)12(18-4)11(7-8)17-3/h6-7,9H,5H2,1-4H3,(H,14,15)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

WBULUDGUWZFLMO-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC(C1=CC(=C(C(=C1)OC)OC)OC)C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

254.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

195202-06-3
Record name 2-(3,4,5-Trimethoxyphenyl)butyric acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0195202063
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-(3,4,5-Trimethoxyphenyl)butyric acid
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ETY6V28GWS
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Synthesis routes and methods

Procedure details

A 20 L reactor was purged with nitrogen and 3,4,5-trimethoxyphenylacetic acid (1000 g, 4.42 moles) added followed by THF (4000 mL). The suspension was stirred until all acid was dissolved. The resulting solution was then cooled to −25° C. and a 1.0 M THF solution of sodium bis(trimethylsilyl)amide added via cannula over a period of 1 hour in 2 batches of 500 mL each (10.0 moles total) and the mixture stirred for a further 30 minutes. The temperature of the reaction mixture was not allowed to rise above −15° C. during the course of addition. The resulting cream colored colloidal solution was treated at −25° C. with ethyl iodide (424 mL, 5.30 moles) via cannula over a 1 hour period. (A heat kick of 5° C. may be observed for the initial addition of 50 mL of ethyl iodide. If this occurs, the temperature was adjusted to −25° C. and ethyl iodide addition continued.) The solution was allowed to stir at −25° C. for 2 hours as the colloidal solution slowly changes to a homogeneous brown solution. The brown solution was then allowed to warm to room temperature and stirred overnight. After this time the reaction mixture was quenched, with constant stirring, with water (1500 mL) and allowed to stir for a further 1.5 hours. The organic and aqueous layers were allowed to then separate and the organic layer removed and extracted with water (2×1000 mL). All aqueous solutions were combined and acidified to pH 2 by the addition of a 2N HCl solution (3500 mL) and the solution extracted in batches of ˜400 mL with an roughly equivalent volume of EtOAc (6000 mL total). The combined organic extracts were washed with brine (2×1500 mL) and reduced to a volume of 2000 mL on a rotary evaporator at which time a brown crystalline solid began to precipitate. The solution was allowed to cool and the solid material was filtered, washed with a 1:1 EtOAc:hexanes solution, and the cream colored solids left in a vacuum oven at 40° C. overnight for a first crop of product, AP14900, (582.8 g). The filtrate was further evaporated and two additional crops (166.2 and 158.1 g) were obtained (907.05 g total, 80.6%).
Quantity
1000 g
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424 mL
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50 mL
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4000 mL
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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